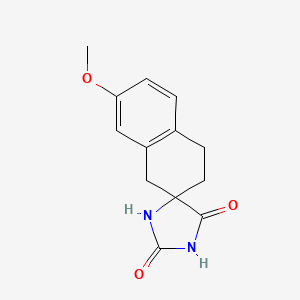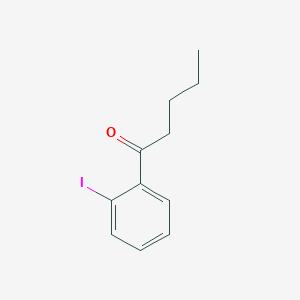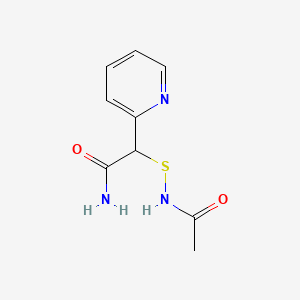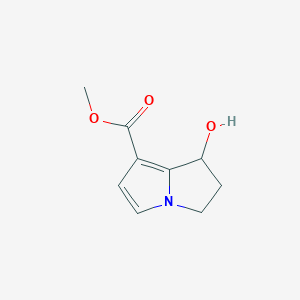
3',4'-Dihydro-7'-methoxyspiro(imidazolidine-4,2'(1'H)-naphthalene)-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3’,4’-Dihydro-7’-methoxyspiro(imidazolidine-4,2’(1’H)-naphthalene)-2,5-dione is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage. This particular compound features an imidazolidine ring fused to a naphthalene moiety, with a methoxy group at the 7’ position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3’,4’-Dihydro-7’-methoxyspiro(imidazolidine-4,2’(1’H)-naphthalene)-2,5-dione typically involves multi-step organic reactions. One common approach might include:
Formation of the Imidazolidine Ring: This can be achieved through the reaction of a suitable amine with a carbonyl compound under acidic or basic conditions.
Spiro Linkage Formation: The spiro linkage can be formed by cyclization reactions, often involving the use of catalysts or specific reaction conditions to ensure the correct formation of the spiro center.
Methoxylation: Introduction of the methoxy group at the 7’ position can be done through methylation reactions using reagents like methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of such compounds may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade reagents and solvents.
Analyse Chemischer Reaktionen
Types of Reactions
3’,4’-Dihydro-7’-methoxyspiro(imidazolidine-4,2’(1’H)-naphthalene)-2,5-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound, potentially altering its chemical properties.
Substitution: The methoxy group and other positions on the naphthalene ring can undergo substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield naphthoquinones, while substitution reactions can produce a variety of substituted naphthalene derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry: Used in the development of new materials, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3’,4’-Dihydro-7’-methoxyspiro(imidazolidine-4,2’(1’H)-naphthalene)-2,5-dione involves its interaction with specific molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.
DNA Interaction: Potential to interact with DNA, affecting gene expression and cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Spiro Compounds: Other spiro compounds with similar structures but different functional groups.
Naphthalene Derivatives: Compounds with naphthalene moieties but different substituents.
Imidazolidine Derivatives: Compounds with imidazolidine rings but different spiro linkages or substituents.
Uniqueness
3’,4’-Dihydro-7’-methoxyspiro(imidazolidine-4,2’(1’H)-naphthalene)-2,5-dione is unique due to its specific combination of functional groups and spiro linkage, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
35485-63-3 |
|---|---|
Molekularformel |
C13H14N2O3 |
Molekulargewicht |
246.26 g/mol |
IUPAC-Name |
6-methoxyspiro[2,4-dihydro-1H-naphthalene-3,5'-imidazolidine]-2',4'-dione |
InChI |
InChI=1S/C13H14N2O3/c1-18-10-3-2-8-4-5-13(7-9(8)6-10)11(16)14-12(17)15-13/h2-3,6H,4-5,7H2,1H3,(H2,14,15,16,17) |
InChI-Schlüssel |
JZDWUNFEUMHNMF-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(CCC3(C2)C(=O)NC(=O)N3)C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{[(2R)-2,3-Bis(tetradecyloxy)propoxy]methyl}benzene](/img/structure/B14685201.png)


![4-[(E)-(4-Ethylphenyl)diazenyl]phenyl heptanoate](/img/structure/B14685210.png)





![alpha-[O-Nitro-p-trifluoromethylphenyl]-p-chlorocinnamic acid](/img/structure/B14685272.png)
![3,3-Bis(2-methoxyphenyl)-3H-naphtho[2,1-b]pyran](/img/structure/B14685278.png)



